![molecular formula C7H5Cl2NO2 B1424927 3-Chloro-6-methoxypyridine-2-carbonyl chloride CAS No. 1257535-51-5](/img/structure/B1424927.png)
3-Chloro-6-methoxypyridine-2-carbonyl chloride
Overview
Description
3-Chloro-6-methoxypyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxypyridine-2-carbonyl chloride typically involves the chlorination of 6-methoxypyridine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxypyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: The compound can be hydrolyzed to form 3-Chloro-6-methoxypyridine-2-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acid chlorides.
Palladium Catalysts: Used in coupling reactions like the Suzuki-Miyaura coupling.
Aqueous or Alcoholic Solutions: Used in hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
3-Chloro-6-methoxypyridine-2-carboxylic acid: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-6-methoxypyridine-2-carbonyl chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for the development of bioactive molecules that can target specific enzymes or receptors involved in disease processes.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as urease, which plays a role in certain metabolic pathways. This inhibition can affect conditions like kidney stones and other urological disorders.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
Agrochemicals
In the agricultural sector, this compound serves as an important building block for synthesizing herbicides and pesticides. Its reactivity enables the formation of compounds that can effectively control weeds and pests while minimizing environmental impact.
Materials Science
The compound is also employed in producing specialty chemicals, including dyes and pigments. Its unique chemical properties make it suitable for various applications in material science, particularly in developing high-performance materials.
Case Studies
- Antimicrobial Properties : In vitro studies demonstrated that derivatives of this compound effectively inhibited the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent.
- Cancer Therapy : Preliminary research indicated that compounds derived from this compound exhibited cytotoxic effects on tumor cells, indicating potential applications in cancer treatment.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxypyridine-2-carbonyl chloride involves its reactivity as an acid chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methoxypyridine-2-carbonyl chloride
- 2-Chloro-6-methylpyridine
Comparison
3-Chloro-6-methoxypyridine-2-carbonyl chloride is unique due to its specific substitution pattern on the pyridine ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific derivatives and in coupling reactions.
Biological Activity
3-Chloro-6-methoxypyridine-2-carbonyl chloride is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Formula : C7H6ClNO2
- CAS Number : 1257535-51-5
- Molecular Weight : 173.58 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its binding affinity to specific proteins, potentially modulating their activity through competitive inhibition or allosteric modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Interaction : It has shown potential as a ligand for G protein-coupled receptors (GPCRs), influencing signal transduction pathways critical for various physiological processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : It has been evaluated for cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated significant cell death in FaDu hypopharyngeal tumor cells, indicating its potential as an anticancer agent .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate glutamate receptors suggests a role in protecting neuronal cells from excitotoxicity.
Case Studies
-
Study on GPCR Modulation :
- A study investigated the binding affinity of various derivatives of pyridine compounds, including this compound, to human adenosine receptors. The results indicated that this compound could serve as a selective antagonist for certain receptor subtypes, thus influencing pathways related to inflammation and pain .
-
Anticancer Activity Evaluation :
- In a comparative study with known anticancer agents, this compound exhibited enhanced cytotoxicity when combined with other therapeutic agents, suggesting a synergistic effect that warrants further investigation .
Research Findings
Recent research emphasizes the versatility of this compound in various fields:
- Synthesis and Modification : The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities.
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Chloro group replacement by amines or thiols |
Oxidation | Conversion of methoxy to aldehydes or acids |
Reduction | Formation of amines or alcohols |
Properties
IUPAC Name |
3-chloro-6-methoxypyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-5-3-2-4(8)6(10-5)7(9)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRGRVZEHBNLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247334 | |
Record name | 3-Chloro-6-methoxy-2-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-51-5 | |
Record name | 3-Chloro-6-methoxy-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-methoxy-2-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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